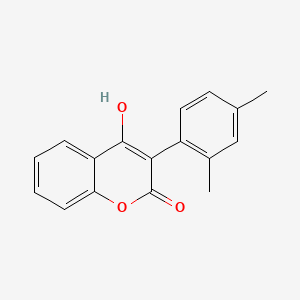

Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-

Beschreibung

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Cumarinderivaten, einschließlich 3-(2,4-Dimethylphenyl)-4-Hydroxycumarin, beinhaltet häufig die Verwendung von metallkatalysierten und organokatalytischen Methoden. Ein üblicher Ansatz ist die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Zum Beispiel kann die Synthese die Reaktion von 2,4-Dimethylphenylessigsäure mit Salicylaldehyd in Gegenwart einer Base beinhalten, gefolgt von einer Cyclisierung zur Bildung des Cumarin-Kerns.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cumarinderivaten umfasst typischerweise skalierbare Synthesewege, die eine hohe Ausbeute und Reinheit gewährleisten. Methoden wie lösemittelfreie Synthese und die Anwendung von Prinzipien der grünen Chemie werden häufig eingesetzt, um die Umweltbelastung zu minimieren.

Eigenschaften

CAS-Nummer |

73791-10-3 |

|---|---|

Molekularformel |

C17H14O3 |

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

3-(2,4-dimethylphenyl)-4-hydroxychromen-2-one |

InChI |

InChI=1S/C17H14O3/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |

InChI-Schlüssel |

YCEYMCDYIHMGAS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sodium-Mediated Cyclization in Mineral Oil

The most widely documented method for synthesizing 3-aryl-4-hydroxycoumarins involves the cyclization of acylated methyl salicylates in the presence of molten sodium. This approach, detailed in US2465293A , proceeds via a two-step mechanism:

-

Acylation of Methyl Salicylate : The 2,4-dimethylphenyl substituent is introduced through the reaction of methyl salicylate with 2,4-dimethylphenylacetyl chloride.

-

Cyclization : The resultant ester undergoes cyclization in mineral oil at 250°C with sodium, forming the coumarin core.

For example, the synthesis of 3-phenyl-4-hydroxycoumarin achieved a 25% yield after acidification and recrystallization (m.p. 234–235°C). Adapting this method for the 2,4-dimethylphenyl variant would require substituting phenylacetyl chloride with 2,4-dimethylphenylacetyl chloride. Key variables affecting yield include reaction temperature (240–250°C), sodium stoichiometry, and acidification pH (optimized at 1.5).

Table 1: Comparative Cyclization Yields for 3-Aryl-4-Hydroxycoumarins

| Aryl Group | Reaction Temp (°C) | Yield (%) | Melting Point (°C) | Source |

|---|---|---|---|---|

| Phenyl | 250 | 25 | 234–235 | |

| n-Propyl | 250 | 32 | 134–135 | |

| Isopropyl | 250 | 35 | 151–152 |

Condensation of Substituted Benzaldehydes with Phenylacetic Acid Derivatives

Acetic Anhydride-Mediated Coupling

A alternative route, exemplified in US3351482A , involves the condensation of 2,4-dihydroxybenzaldehyde with sodium arylacetates in acetic anhydride. For 3-(2,4-dimethylphenyl)-4-hydroxycoumarin, the protocol would entail:

-

Preparation of Sodium 2,4-Dimethylphenylacetate : Reacting 2,4-dimethylphenylacetic acid with sodium hydroxide.

-

Condensation : Heating the sodium salt with 2,4-dihydroxybenzaldehyde in acetic anhydride under reflux (6 hours).

-

Hydrolysis : Basic hydrolysis of the intermediate acetate followed by acidification to isolate the product.

This method produced 3-(4-chlorophenyl)-7-hydroxycoumarin with a melting point of 298–301°C. Substituting the chlorophenyl group with 2,4-dimethylphenyl could alter crystallinity and solubility, necessitating recrystallization optimization.

Friedel-Crafts Acylation of 4-Hydroxycoumarin

Direct Acylation with POCl₃ Catalysis

The review by Abdoullah S. Al-Ayed et al. highlights the acylation of 4-hydroxycoumarin using acyl chlorides and phosphorus oxychloride (POCl₃). For 3-(2,4-dimethylphenyl)-4-hydroxycoumarin:

-

Acylation : Reacting 4-hydroxycoumarin with 2,4-dimethylphenylacetyl chloride in dichloromethane.

-

Cyclization : POCl₃ catalyzes intramolecular cyclization, forming the 3-aryl substituent.

This method avoids high-temperature steps, offering milder conditions (room temperature to 50°C). Yields for analogous 3-acetyl-4-hydroxycoumarin reached 90%, suggesting scalability for the target compound.

Microwave-Assisted Synthesis

Solvent-Free Acylation Under Microwave Irradiation

Rad-Moghadam and Mohseni achieved quantitative yields in the formylation of 4-hydroxycoumarin using ethyl orthoformate and p-toluenesulfonic acid under microwaves. For the 2,4-dimethylphenyl variant, substituting orthoformate with 2,4-dimethylphenylacetic anhydride could enable rapid acylation (5–10 minutes) without solvent.

Analytical and Spectroscopic Validation

Critical to confirming the structure of 3-(2,4-dimethylphenyl)-4-hydroxycoumarin are:

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2,4-Dimethylphenyl)-4-Hydroxycumarin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können den Cumarin-Kern verändern und möglicherweise zu Dihydrocumarinen führen.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Cumarinring einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zu Cumarin-3,4-Chinon führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Cumarinen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological profile of 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin includes several noteworthy activities:

- Anticoagulant Activity : Coumarins are well-known for their anticoagulant properties. The compound has been shown to exhibit anticoagulant effects comparable to traditional anticoagulants like warfarin. Studies suggest that its mechanism involves the inhibition of vitamin K-dependent carboxylation processes, which are crucial for blood coagulation .

- Antioxidant Effects : Research indicates that coumarin derivatives possess significant antioxidant properties. The compound displays the ability to scavenge free radicals and inhibit lipid peroxidation, which is essential in preventing oxidative stress-related diseases .

- Anticancer Potential : Recent studies have highlighted the anticancer properties of coumarin derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity . Its mechanism may involve the induction of apoptosis and interference with critical cellular signaling pathways.

- Antimicrobial Activity : Coumarins exhibit antimicrobial properties against a range of pathogens. The specific compound has been evaluated for its effectiveness against bacterial strains, showing significant inhibitory concentrations against Gram-positive and Gram-negative bacteria .

Synthesis and Structural Modifications

The synthesis of 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin typically involves several chemical reactions that allow for structural modifications to enhance its biological activity:

- Synthetic Approaches : Various synthetic routes have been developed to produce coumarin derivatives with improved pharmacological profiles. These methods often involve the functionalization of the coumarin scaffold to introduce substituents that can enhance bioactivity or selectivity towards specific biological targets .

- Structural Variations : Modifications at different positions on the coumarin ring can lead to compounds with varied activities. For instance, introducing halogen or hydroxyl groups can significantly influence the compound's interaction with biological targets, enhancing its efficacy as an anticoagulant or anticancer agent .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin:

- Anticoagulant Efficacy : A study comparing various coumarin derivatives found that those with specific substitutions at the aromatic ring exhibited enhanced anticoagulant activity with reduced side effects compared to conventional treatments .

- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation processes in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

- Cytotoxicity Studies : Research involving cancer cell lines revealed that 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin induced apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Data Table Summary

Wirkmechanismus

The mechanism of action of coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like pancreatic lipase, thereby affecting lipid metabolism . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cumarin: Die Stammverbindung, bekannt für ihre große Bandbreite an biologischen Aktivitäten.

4-Hydroxycumarin: Ein bekanntes Antikoagulans.

3-Phenylcumarin: Ein weiteres Derivat mit potenziellen therapeutischen Anwendungen.

Einzigartigkeit

3-(2,4-Dimethylphenyl)-4-Hydroxycumarin zeichnet sich durch seine spezifischen Strukturmodifikationen aus, die seine biologische Aktivität und Selektivität im Vergleich zu anderen Cumarinderivaten verbessern können .

Biologische Aktivität

Coumarin derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article focuses on the biological activity of Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- , exploring its pharmacological potential through various studies and synthesized compounds.

Synthesis and Structure-Activity Relationship

The compound is synthesized through a series of chemical reactions involving coumarin derivatives and substituted aromatic amines. The structural modifications at the 3-position and the presence of a hydroxyl group at the 4-position are critical for enhancing biological activity.

Anticancer Activity

Recent studies highlight the anticancer potential of coumarin derivatives. For instance, a series of coumarin-3-carboxamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For example:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 14b | HepG2 | 2.62–4.85 |

| 14e | HeLa | 0.39–0.75 |

These compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Antibacterial Activity

The antibacterial properties of coumarin derivatives have also been investigated. Some studies reported minimal activity against Gram-positive and Gram-negative bacteria; however, certain derivatives demonstrated effectiveness against specific strains such as Helicobacter pylori, with a minimum inhibitory concentration (MIC) as low as 1 µg/mL .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor progression. Compounds derived from coumarins were shown to inhibit these isoforms selectively, with one compound exhibiting a Ki value of 0.2 µM against CA IX and XII . This suggests potential applications in cancer therapy targeting these enzymes.

Antioxidant Activity

Coumarin derivatives also exhibit significant antioxidant properties. Various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) have demonstrated their ability to neutralize free radicals effectively . This antioxidant capacity contributes to their overall therapeutic profile by mitigating oxidative stress in cells.

Study on Triterpene-Coumarin Conjugates

A study synthesized triterpene-coumarin conjugates and evaluated their cytotoxic effects on several cancer cell lines (e.g., B16-F10, HT29, Hep G2). The results indicated that specific conjugates had submicromolar IC50 values, significantly more effective than their precursors . The mechanism of action was further explored through cell-cycle analysis, revealing that these compounds induced G0/G1 phase arrest in treated cells.

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-dimethylphenyl)-4-hydroxycoumarin, and how can reaction conditions be systematically optimized?

The Pechmann reaction is a widely used method for synthesizing coumarin derivatives. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid or ionic liquids enhance cyclization efficiency .

- Solvent optimization : Solvent-free conditions or ethanol improve yield and reduce byproducts .

- Temperature control : Reactions typically proceed at 80–100°C, with higher temperatures risking decomposition .

- Yield optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >85% purity .

Experimental validation : Monitor reaction progress using TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this coumarin derivative?

- NMR : H and C NMR confirm substitution patterns (e.g., 2,4-dimethylphenyl protons at δ 2.2–2.5 ppm; carbonyl C=O at ~160 ppm) .

- IR : Detect hydroxyl (3200–3500 cm) and lactone carbonyl (1720 cm) groups .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H···O=C interactions) and steric effects from substituents .

- DFT calculations : Predict electronic transitions and hydrogen-bonding stability (B3LYP/6-31G(d) level) .

Q. How can preliminary biological activities (e.g., anti-inflammatory, antimicrobial) be evaluated methodologically?

- In vitro assays :

- Cell viability : MTT assays to rule out cytotoxicity (IC > 50 µM in HEK-293 cells) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s fluorescence properties be leveraged for probe design?

- Fluorescence modulation : Substituent effects on intramolecular charge transfer (ICT). For example, 7-diethylamino groups enhance Stokes shifts (~100 nm) .

- Probe applications : Allyl carbonate modifications enable Pd-mediated Tsuji-Trost reactions for CO detection in live cells (λ/λ = 405/480 nm) .

- Two-photon imaging : Optimize two-photon absorption cross-sections (σ ~ 50 GM) using DFT-predicted electronic transitions .

Q. How should researchers address contradictions in spectral or bioactivity data across studies?

- Multi-technique validation : Cross-validate NMR assignments with HSQC and HMBC for ambiguous peaks .

- Batch variability : Standardize solvent purity (HPLC-grade) and humidity control during synthesis to minimize spectral artifacts .

- Bioactivity replication : Use positive controls (e.g., diclofenac for anti-inflammatory assays) and triplicate experiments .

Q. What strategies are recommended for elucidating biosynthesis pathways in plant sources?

- Transcriptomic profiling : Identify CYP450 and MDR transporter genes (e.g., CYP71B35 for coumarin core formation) via RNA-seq .

- Metabolite correlation : HPLC-Q-TOF-MS/MS quantifies tissue-specific accumulation (e.g., roots vs. leaves) and links to gene expression .

- Induction studies : Treat plant cultures with methyl jasmonate (MeJA) to upregulate coumarin biosynthesis genes .

Q. How can structure-activity relationships (SAR) guide toxicity vs. efficacy balancing?

- Substituent effects :

- Toxicity screening : Combine Ames tests (mutagenicity) and zebrafish embryotoxicity assays (LC > 100 µM) .

Methodological Tables

Q. Table 1. Key Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 6.8–7.2 ppm (aromatic H), δ 2.2–2.5 (CH) | |

| IR | 1720 cm (C=O), 3200–3500 cm (OH) | |

| X-ray | O–H···O=C bond length: 2.6–2.8 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.